![molecular formula C20H30O3 B14710109 (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one CAS No. 20237-54-1](/img/structure/B14710109.png)
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one typically involves multiple steps, including the formation of the indeno[5,4-f]chromen core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and reduction steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with effects on cellular processes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one include other indeno[5,4-f]chromen derivatives and related polycyclic compounds.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and fused rings, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct features and potential advantages in various applications.
Properties
CAS No. |
20237-54-1 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C20H30O3/c1-12(21)14-5-6-15-13-4-7-17-20(3,11-9-18(22)23-17)16(13)8-10-19(14,15)2/h13-17H,4-11H2,1-3H3/t13-,14+,15-,16-,17+,19+,20+/m0/s1 |
InChI Key |
GCEHEWIASHOPAU-BDVJJGLGSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)O4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)O4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


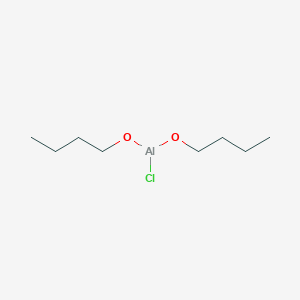
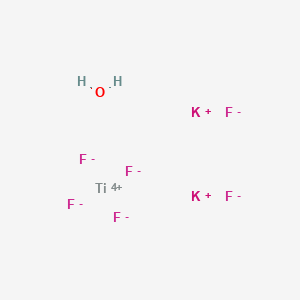
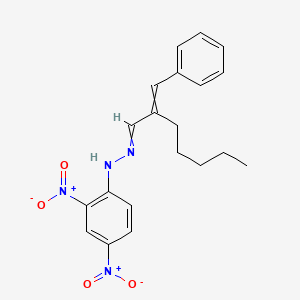
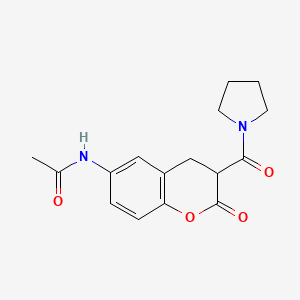

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
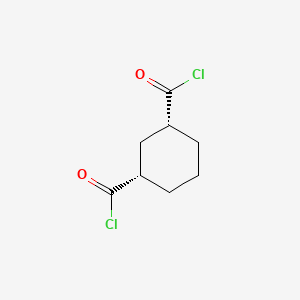
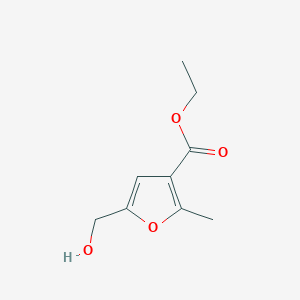
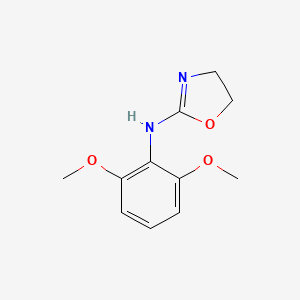
![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
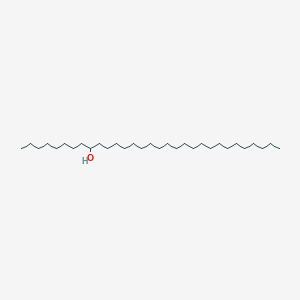


![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
